molecular formula C17H12BrClN2O3 B3967768 5-(3-bromo-4-hydroxybenzylidene)-3-(4-chlorobenzyl)-2,4-imidazolidinedione

5-(3-bromo-4-hydroxybenzylidene)-3-(4-chlorobenzyl)-2,4-imidazolidinedione

Cat. No. B3967768
M. Wt: 407.6 g/mol
InChI Key: GEWHKGALUHMSPG-ZSOIEALJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-bromo-4-hydroxybenzylidene)-3-(4-chlorobenzyl)-2,4-imidazolidinedione, commonly known as BHCIM, is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. BHCIM is a derivative of thalidomide, a drug that was initially developed as a sedative but later found to cause severe birth defects. However, BHCIM has been shown to have anti-inflammatory, anti-tumor, and immunomodulatory properties, making it a promising candidate for the treatment of various diseases.

Mechanism of Action

The precise mechanism of action of BHCIM is not fully understood, but it is believed to involve the modulation of various signaling pathways. BHCIM has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. BHCIM also activates the AMP-activated protein kinase (AMPK) pathway, which regulates cellular energy homeostasis and has been shown to have anti-tumor effects.
Biochemical and Physiological Effects:
BHCIM has been shown to have a range of biochemical and physiological effects, including the inhibition of inflammation, angiogenesis, and tumor growth. BHCIM has also been shown to modulate the immune system by regulating the production of cytokines and the activity of immune cells. In addition, BHCIM has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the main advantages of using BHCIM in lab experiments is its potent anti-inflammatory and anti-tumor activity, which makes it a promising candidate for the treatment of various diseases. BHCIM is also relatively easy to synthesize, and its purity and yield can be optimized through various modifications to the reaction conditions. However, one limitation of using BHCIM in lab experiments is its potential toxicity, which requires careful dose optimization and toxicity testing.

Future Directions

There are several future directions for research on BHCIM, including the development of more potent derivatives with improved selectivity and reduced toxicity. Further studies are also needed to elucidate the precise mechanism of action of BHCIM and its potential therapeutic applications in various diseases. Additionally, the use of BHCIM in combination with other drugs or therapies should be explored to maximize its therapeutic potential.

Scientific Research Applications

BHCIM has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammatory disorders, and autoimmune diseases. Several studies have shown that BHCIM has potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. BHCIM has also been shown to have anti-tumor activity by inducing apoptosis in cancer cells and inhibiting angiogenesis.

properties

IUPAC Name

(5Z)-5-[(3-bromo-4-hydroxyphenyl)methylidene]-3-[(4-chlorophenyl)methyl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrClN2O3/c18-13-7-11(3-6-15(13)22)8-14-16(23)21(17(24)20-14)9-10-1-4-12(19)5-2-10/h1-8,22H,9H2,(H,20,24)/b14-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEWHKGALUHMSPG-ZSOIEALJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C(=O)C(=CC3=CC(=C(C=C3)O)Br)NC2=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CN2C(=O)/C(=C/C3=CC(=C(C=C3)O)Br)/NC2=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(3-bromo-4-hydroxybenzylidene)-3-(4-chlorobenzyl)-2,4-imidazolidinedione
Reactant of Route 2
5-(3-bromo-4-hydroxybenzylidene)-3-(4-chlorobenzyl)-2,4-imidazolidinedione
Reactant of Route 3
5-(3-bromo-4-hydroxybenzylidene)-3-(4-chlorobenzyl)-2,4-imidazolidinedione
Reactant of Route 4
Reactant of Route 4
5-(3-bromo-4-hydroxybenzylidene)-3-(4-chlorobenzyl)-2,4-imidazolidinedione
Reactant of Route 5
5-(3-bromo-4-hydroxybenzylidene)-3-(4-chlorobenzyl)-2,4-imidazolidinedione
Reactant of Route 6
5-(3-bromo-4-hydroxybenzylidene)-3-(4-chlorobenzyl)-2,4-imidazolidinedione

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